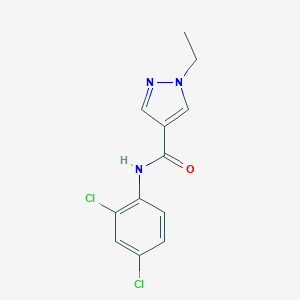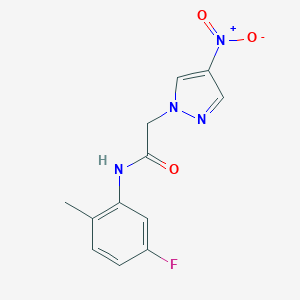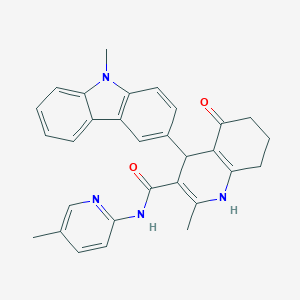
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to a tetrahydroisoquinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
科学的研究の応用
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals
作用機序
The mechanism of action of 2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
(4-nitrophenyl)sulfonyltryptophan: Another sulfonamide compound with similar structural features.
(2-nitrophenyl)sulfonyl derivatives: Various derivatives with different substituents on the tetrahydroisoquinoline ring.
Uniqueness
2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a nitrophenyl sulfonyl group with a tetrahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H14N2O4S |
|---|---|
分子量 |
318.3g/mol |
IUPAC名 |
2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)14-7-3-4-8-15(14)22(20,21)16-10-9-12-5-1-2-6-13(12)11-16/h1-8H,9-11H2 |
InChIキー |
OFCQHSXIWRHXFF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Isopropyl 2-methyl 5-[(3-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B446659.png)

![N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446665.png)


![{5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2-furyl}methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B446670.png)

![Propyl 4-(4-bromophenyl)-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446674.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[3-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B446677.png)

